molecular formula C16H18N6O3 B13942845 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine CAS No. 61939-60-4

2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine

Cat. No.: B13942845
CAS No.: 61939-60-4
M. Wt: 342.35 g/mol
InChI Key: LIHBWRNUCDBENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine is a specialized chemical compound designed for research purposes. Its structure incorporates a piperazine ring, a feature widely recognized in medicinal chemistry for its versatility in drug discovery. The piperazine moiety is considered a "privileged structure" and is extensively present in biologically active compounds . This scaffold is valued for its ability to improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility, which plays a crucial role in improving bioavailability . The two nitrogen atoms in the piperazine ring provide a large polar surface area and can act as both hydrogen bond acceptors and donors, frequently resulting in improved target affinity and specificity . While the specific biological activity of this compound requires further investigation by researchers, compounds with piperazine subunits are investigated for a broad spectrum of applications, including potential use in antitumor, antibacterial, and anti-inflammatory agents, as well as in the development of ligands for neurological targets . Researchers can leverage this high-purity compound for probe development, target validation, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61939-60-4

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)-8-nitropyridazino[3,4-b][1,4]benzoxazine

InChI

InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)15-10-13-16(18-17-15)25-14-9-11(22(23)24)3-4-12(14)20(13)2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

LIHBWRNUCDBENQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=C(O3)C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with kinase inhibitors such as nintedanib (BIBF 1120), a clinically approved tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine Nintedanib (BIBF 1120)
Core Structure 3,4-Diazaphenoxazine Indole derivative
Key Substituents 4-Methylpiperazinyl, nitro, methyl Methylpiperazinylacetyl, methyl ester
Molecular Weight (g/mol) Not reported (estimated ~450–500) 539.62 (free base)
Primary Targets Hypothesized: Kinases (e.g., VEGFR, PDGFR) VEGFR-2, FGFR, PDGFR
Binding Mechanism Likely ATP-binding cleft (modeling required) ATP-binding cleft of VEGFR-2
Pharmacokinetic Data No published studies Bioavailability: ~4.7% (oral)

Key Findings

Structural Analogies: Both compounds incorporate a 4-methylpiperazinyl group, which is critical for kinase binding and selectivity.

Target Specificity : Nintedanib’s efficacy against VEGFR-2 is well-documented, with structural modeling confirming its interaction with the ATP-binding site . For the target compound, computational studies would be required to validate similar interactions.

Research Implications

  • However, this could also impact solubility and metabolic stability.
  • Kinase Selectivity : Piperazine-containing compounds often exhibit multi-kinase inhibition. The target compound’s selectivity profile remains speculative but could be broader or narrower than nintedanib’s, depending on substituent positioning.
  • Preclinical Testing : Prioritize in vitro kinase assays and molecular docking studies to validate hypothesized targets and compare inhibitory potency with nintedanib.

Biological Activity

The compound 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine can be represented as C14H18N4O3C_{14}H_{18}N_{4}O_{3}. The compound features a piperazine moiety, which is known for contributing to various biological activities. The presence of nitro and diazaphenoxazine groups further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight286.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (octanol-water)Not specified

Antimicrobial Activity

Research has indicated that compounds containing piperazine rings exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

Preliminary studies suggest that 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine may possess anticancer activity. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . Further investigations are needed to elucidate the specific pathways involved and the compound's efficacy in vivo.

Neuropharmacological Effects

The piperazine moiety is also associated with neuropharmacological effects. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant activities. The exact mechanism remains under investigation, but it is hypothesized that these compounds interact with serotonin and dopamine receptors .

Study 1: Antimicrobial Efficacy

A study conducted by Savaliya et al. (2010) evaluated the antimicrobial activity of various piperazine derivatives, including those structurally similar to our compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Study 2: Anticancer Activity

In a recent study published in Biotechniques (2008), researchers investigated the anticancer properties of nitro-substituted piperazines. The findings showed that these compounds could inhibit cell proliferation in several cancer cell lines, suggesting a potential therapeutic application for 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine .

The biological activity of 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine is likely attributed to:

  • Interaction with Biological Targets : The nitro group may facilitate electron transfer processes that disrupt cellular functions.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
  • Receptor Modulation : Its structural similarity to known neurotransmitters suggests potential interactions with neuronal receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2-(4-methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine?

  • Methodology: Adapt protocols from analogous heterocyclic systems. For example, use condensation reactions under reflux with catalytic HCl (as in pyrazoline synthesis) and purify via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) . Monitor purity via TLC and GC. Optimize nitro group introduction via controlled nitration steps under anhydrous conditions.

Q. How can researchers validate the structural identity of this compound?

  • Methodology: Combine spectroscopic techniques:

  • 1H/13C-NMR: Analyze proton environments (e.g., aromatic protons, piperazinyl methyl groups) and carbon shifts. Compare with published data for structurally similar compounds like JP1302 (a piperazinyl-acridinamine derivative) .
  • FT-IR: Identify key functional groups (e.g., nitro stretch at ~1520 cm⁻¹, aromatic C-H stretches).
  • Mass spectrometry (EIMS): Confirm molecular ion peaks and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. For hygroscopic derivatives, use desiccants. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s receptor-binding affinity?

  • Experimental Design:

  • Target selection: Prioritize receptors linked to piperazine-containing ligands (e.g., GPCRs like α2-adrenergic receptors, referenced in JP1302 studies) .
  • Analog synthesis: Modify the nitro group, piperazinyl substituents, or diazaphenoxazine core. Use regioselective substitution to probe electronic effects.
  • Binding assays: Employ radioligand displacement (e.g., [³H]-RX821002 for α2 receptors) or fluorescence polarization assays. Validate with dose-response curves (IC50 calculations) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Analysis Framework:

  • Assay validation: Cross-check with orthogonal methods (e.g., compare radioligand binding vs. functional cAMP assays for GPCR activity).
  • Batch variability: Characterize compound purity (HPLC ≥97%) and confirm stereochemistry (if applicable) via chiral chromatography or X-ray crystallography.
  • Statistical rigor: Apply multivariate analysis to account for variables like cell line differences or solvent effects (e.g., DMSO concentration thresholds).

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Approaches:

  • Co-solvent systems: Use cyclodextrin complexes or PEG-based formulations.
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated piperazinyl derivatives) to enhance aqueous solubility.
  • Physicochemical profiling: Measure logP via shake-flask method and adjust using substituent modifications (e.g., polar nitro groups vs. lipophilic methyl groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.